
1-ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound belongs to the family of pyrazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. This compound is also thought to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory effects in various animal models of inflammation. It has also been shown to have analgesic and antipyretic properties, indicating that it may be useful in the treatment of pain and fever. Additionally, this compound has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is its potent anti-inflammatory activity, which makes it a valuable tool for studying the inflammatory response in vitro and in vivo. However, one limitation of this compound is its relatively complex synthesis, which may limit its availability and increase its cost.
Direcciones Futuras
There are several potential future directions for the research on 1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole. One area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as increased potency or reduced toxicity. Another potential direction is the investigation of the molecular mechanisms underlying its anti-inflammatory activity, which could lead to the development of new drugs for the treatment of inflammatory diseases. Finally, the use of this compound as a tool for studying the inflammatory response in various disease models could provide valuable insights into the pathophysiology of these conditions.
Métodos De Síntesis
The synthesis of 1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole involves the reaction of 1-Ethyl-5-(isobutoxymethyl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place in a solvent, such as acetonitrile or DMF, and is typically carried out under reflux conditions for several hours. The resulting product is a yellowish solid that can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-Ethyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of conditions such as arthritis, fever, and pain.
Propiedades
IUPAC Name |
1-ethyl-4-iodo-5-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-4-13-10(9(11)5-12-13)7-14-6-8(2)3/h5,8H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKBUCJBCJQPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)COCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

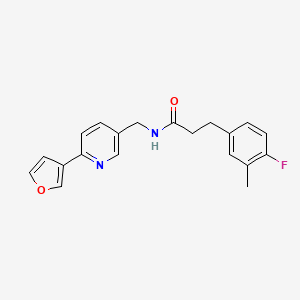
![N-[[4-[4-(Cyclopropanecarbonyl)-1,4-diazepane-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712040.png)
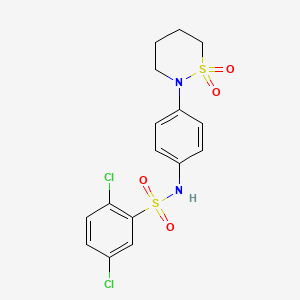
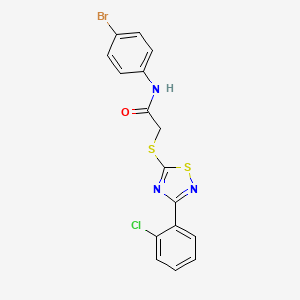
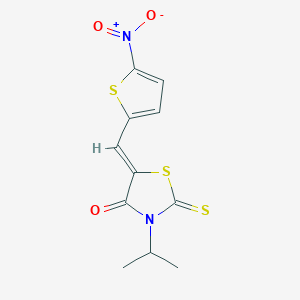

![N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2712050.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712054.png)
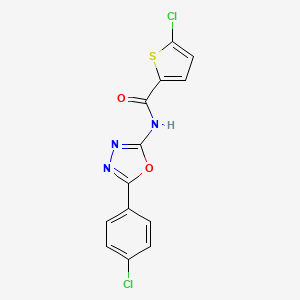

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-methoxycyclobutane-1-carboxamide](/img/structure/B2712059.png)
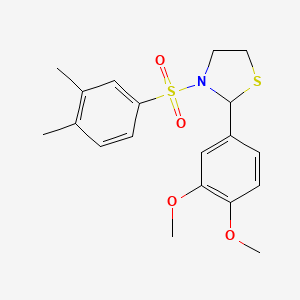
![3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712061.png)
